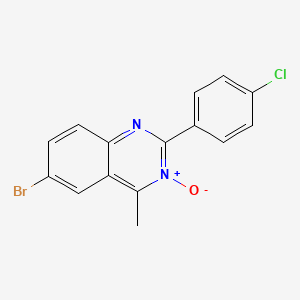
Lenalidomide-C5-NH2 (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-C5-NH2 (TFA) is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is used as a ligand in the recruitment of cereblon protein, which is a part of the E3 ubiquitin ligase complex. Lenalidomide-C5-NH2 (TFA) can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs), such as MDM2 PROTAC degrader .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C5-NH2 (TFA) involves several steps. Initially, lenalidomide is modified to introduce a C5-NH2 group. This modification is typically achieved through a series of chemical reactions, including bromination and condensation reactions. For example, the bromination of glutarimide in the presence of acetic acid and bromine yields 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in the presence of dimethylformamide and potassium carbonate to form the desired compound .
Industrial Production Methods
Industrial production of Lenalidomide-C5-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-C5-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Lenalidomide-C5-NH2 (TFA) can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Lenalidomide-C5-NH2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the recruitment of cereblon protein, which is involved in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating hematological malignancies and other diseases.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
Lenalidomide-C5-NH2 (TFA) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding modulates the activity of cereblon, leading to the degradation of target proteins. The compound acts as a molecular glue, facilitating the interaction between cereblon and its target proteins. This interaction triggers the ubiquitination and subsequent proteasomal degradation of the target proteins, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Lenalidomide-C5-NH2 (TFA) is unique compared to other similar compounds due to its specific modification at the C5 position. Similar compounds include:
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory properties.
Iberdomide: A newer derivative with enhanced potency and reduced side effects
These compounds share similar mechanisms of action but differ in their specific modifications and therapeutic applications.
Propriétés
Formule moléculaire |
C20H24F3N3O5 |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H23N3O3.C2HF3O2/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;3-2(4,5)1(6)7/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);(H,6,7) |
Clé InChI |
XTHUZCHGWIIXLO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



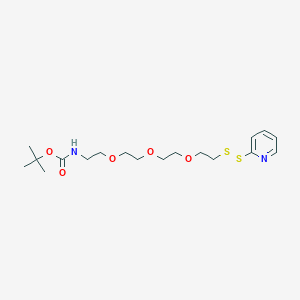
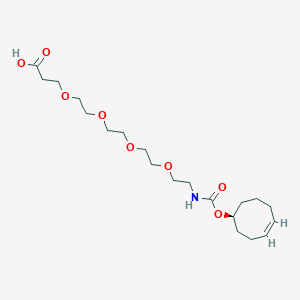
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
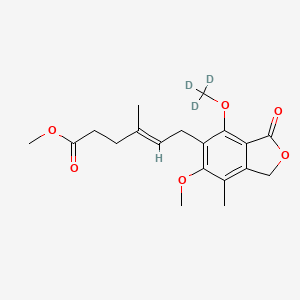
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)


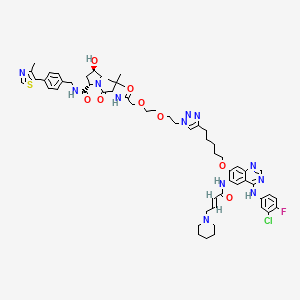

![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)

